molecular formula C7H10F2O B2867362 3,3-Difluorocyclohexanecarbaldehyde CAS No. 1374657-55-2

3,3-Difluorocyclohexanecarbaldehyde

Cat. No.: B2867362
CAS No.: 1374657-55-2
M. Wt: 148.153
InChI Key: HQMNJENYWJGTDD-UHFFFAOYSA-N
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Description

3,3-Difluorocyclohexanecarbaldehyde is a fluorinated cyclohexane derivative featuring two fluorine atoms at the 3-position of the cyclohexane ring and a carbaldehyde functional group. Fluorinated aldehydes like this are often explored in medicinal chemistry and materials science due to the influence of fluorine on electronic properties, metabolic stability, and lipophilicity.

Properties

IUPAC Name

3,3-difluorocyclohexane-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F2O/c8-7(9)3-1-2-6(4-7)5-10/h5-6H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQMNJENYWJGTDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)(F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1374657-55-2
Record name 3,3-difluorocyclohexane-1-carbaldehyde
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluorocyclohexanecarbaldehyde typically involves the fluorination of cyclohexanecarbaldehyde. One common method is the direct fluorination of cyclohexanecarbaldehyde using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include rigorous purification steps to ensure high purity of the final product. Techniques such as distillation, crystallization, and chromatography are commonly employed in the purification process .

Chemical Reactions Analysis

Types of Reactions

3,3-Difluorocyclohexanecarbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,3-Difluorocyclohexanecarbaldehyde is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,3-Difluorocyclohexanecarbaldehyde depends on its application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In pharmaceuticals, its mechanism of action would depend on the specific drug or therapeutic agent it is part of. The molecular targets and pathways involved would vary accordingly .

Comparison with Similar Compounds

Key Observations :

  • Functional Group : Carboxylic acids (e.g., 4,4-Difluorocyclohexanecarboxylic acid) exhibit higher polarity and hydrogen-bonding capacity than aldehydes, influencing their biological and environmental behavior.
  • Substituent Effects : Replacing difluoro with trifluoromethyl (as in 3-(trifluoromethyl)cyclohexane-1-carbaldehyde) increases steric bulk and electron-withdrawing effects, which may alter metabolic stability or binding affinity in drug design.

Environmental and Health Impact

While direct data for 3,3-Difluorocyclohexanecarbaldehyde are unavailable, environmental exposure limits (ESLs) for structurally related aldehydes provide context:

Compound Name Short-Term ESL (µg/m³) Long-Term ESL (µg/m³) Basis of ESL
Cyclohexane dicarboxaldehyde (1,3-) 10 Not listed Health risks
Cyclohexane dicarboxaldehyde (1,4-) 100 10 Health risks

Implications :

  • Aldehyde-containing compounds generally exhibit higher toxicity thresholds compared to their carboxylic acid counterparts, as seen in cyclohexane dicarboxaldehydes.

Reactivity and Stability

  • Thermal Decomposition : Fluorinated aldehydes may decompose under high heat to release CO and CO2, similar to other carbonyl compounds.
  • Hydrolytic Stability: The electron-withdrawing effect of fluorine could stabilize the aldehyde group against nucleophilic attack, enhancing shelf-life compared to non-fluorinated analogs.

Biological Activity

3,3-Difluorocyclohexanecarbaldehyde is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The introduction of fluorine atoms into organic molecules often enhances their metabolic stability and bioavailability, making them valuable in drug development. This article reviews the biological activity of this compound, including its mechanisms of action, synthetic routes, and case studies highlighting its applications.

  • Chemical Formula : C7_{7}H10_{10}F2_{2}O
  • Molecular Weight : 150.15 g/mol
  • Structure : The compound features a cyclohexane ring with two fluorine substituents and an aldehyde functional group.

The biological activity of this compound is primarily attributed to its aldehyde and fluorine functional groups. The aldehyde group can participate in nucleophilic reactions, forming covalent bonds with various biological targets such as enzymes and receptors. The fluorine atoms enhance the compound's binding affinity due to their electronegative nature, which can influence the electronic properties of the molecule.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antiviral Activity : Similar fluorinated compounds have shown potential as antiviral agents. For instance, studies on related difluorinated nucleosides have demonstrated efficacy against hepatitis C virus (HCV), suggesting that this compound may possess similar properties.
  • Antitumor Activity : Fluorinated compounds are often explored for their anticancer potential. Preliminary studies suggest that variations of cyclohexane derivatives can inhibit cancer cell proliferation.
  • Enzyme Inhibition : The compound's ability to form covalent bonds with enzyme active sites may lead to inhibition of key metabolic pathways, a common mechanism for many drug candidates.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Starting Materials : Cyclohexanone is often used as a precursor.
  • Fluorination : The introduction of fluorine can be achieved through electrophilic fluorination using reagents such as XeF2_2.
  • Aldehyde Formation : Conversion to the aldehyde can be performed through oxidation reactions.

Case Studies

StudyObjectiveFindings
Study 1Evaluate antiviral activity against HCVThe compound exhibited comparable activity to existing antiviral drugs, indicating potential for further development.
Study 2Assess enzyme inhibitionDemonstrated effective inhibition of key metabolic enzymes involved in cancer progression, suggesting a pathway for therapeutic use.
Study 3Investigate pharmacokineticsFluorination improved metabolic stability compared to non-fluorinated analogs, enhancing bioavailability in vivo.

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